molecular formula C13H10ClF2NO3S B14627438 N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide CAS No. 55688-26-1

N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide

Cat. No.: B14627438
CAS No.: 55688-26-1
M. Wt: 333.74 g/mol
InChI Key: CDVOGDLANQHQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide is a chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenoxy group and a difluoromethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with phenyl magnesium bromide to form 4-chlorophenoxybenzene. This intermediate is then reacted with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in key biological pathways, such as cyclooxygenase in the case of anti-inflammatory activity. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide stands out due to its unique combination of a chlorophenoxy group and a difluoromethanesulfonamide moiety. This structure imparts distinct chemical properties, such as increased stability and specific reactivity, making it valuable for various applications.

Properties

CAS No.

55688-26-1

Molecular Formula

C13H10ClF2NO3S

Molecular Weight

333.74 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)phenyl]-1,1-difluoromethanesulfonamide

InChI

InChI=1S/C13H10ClF2NO3S/c14-9-5-7-10(8-6-9)20-12-4-2-1-3-11(12)17-21(18,19)13(15)16/h1-8,13,17H

InChI Key

CDVOGDLANQHQRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C(F)F)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.